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molecular formula C8H17NO2 B064914 Ethyl 2-amino-2-ethylbutanoate CAS No. 189631-96-7

Ethyl 2-amino-2-ethylbutanoate

Cat. No. B064914
M. Wt: 159.23 g/mol
InChI Key: YMIUIXFNNAURHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618990B2

Procedure details

A solution of ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate (20.79 g, 64.3 mmol), prepared in the previous step, in 200 mL of diethyl ether was cooled under nitrogen to ice-bath temperature. 1 N HCl (96 mL, 96.0 mmol) was added dropwise over 45 min. After the addition, the ice-bath was removed and the stirring continued for 15 h. The diethyl ether layer was separated and the aqueous layer was extracted two times with 50 mL of methylene chloride. The methylene chloride extracts were extracted two times with 40 mL of 2 N HCl. The aqueous layers were combined and concentrated under reduced pressure to give an oil. The oil was taken up in 200 mL of saturated NaHCO3 and stirred for 30 min. The aqueous layer was then extracted five times with methylene chloride. The organic extracts were dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give ethyl 2-amino-2-ethylbutanoate (9.3799 g, 92%) as a yellow liquid.
Name
ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate
Quantity
20.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]([CH2:23][CH3:24])([CH2:21][CH3:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl>C(OCC)C.C([O-])(O)=O.[Na+]>[NH2:14][C:15]([CH2:21][CH3:22])([CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:3.4|

Inputs

Step One
Name
ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate
Quantity
20.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled under nitrogen to ice-bath temperature
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with 50 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extracts were extracted two times with 40 mL of 2 N HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted five times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC(C(=O)OCC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.3799 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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